Hydrochlorothiazide-D2, 15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrochlorothiazide-D2, 15N2 is a variant of Hydrochlorothiazide, a thiazide diuretic (water pill) that is used to help reduce the amount of water in the body by increasing the flow of urine . It is also used for other conditions as determined by a doctor . The molecular formula of this compound is C613CH6D2ClN15N2O4S2 .
Synthesis Analysis
Hydrochlorothiazide is synthesized by either the reaction of para formaldehyde with 5-chloro-2, 4-disulfamoylaniline in nonaqueous media, or the reaction of formaldehyde with 6-chloro-7-sulfamoyl-2 H -1, 2, 4-benzothiadiazine-1, 1-dioxide in aqueous alkaline solution .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C613CH6D2ClN15N2O4S2 . The molecular weight is 302.73 .Physical and Chemical Properties Analysis
Hydrochlorothiazide is a white, fluffy, microcrystalline powder . It has a melting point of 273–275°C . It is practically insoluble in water but soluble in dilute ammonia, sodium hydroxide, methanol, ethanol, acetone, and acetonitrile . It is stable in bulk for five years at room temperature .Wissenschaftliche Forschungsanwendungen
Electrochemical Sensors for Drug Monitoring A study introduced a sensor based on a modified glassy carbon electrode with multi-walled carbon nanotubes and reduced graphene oxide for the electrochemical determination of Hydrochlorothiazide (HCT). This sensor shows promise for the accurate measurement of HCT levels, highlighting its application in monitoring drug concentrations in pharmaceutical combinations (Karimi, Gholivand, & Amiri, 2019).
Solubility and Permeability Enhancement through Cocrystals Research has focused on improving the physicochemical properties of HCT using a crystal engineering approach with cocrystals. These studies demonstrate that cocrystals can significantly enhance the solubility and permeability of HCT, which is crucial for its absorption and effectiveness as a medication. The findings suggest that cocrystallization is a viable strategy for enhancing drug delivery of poorly soluble medications (Sanphui et al., 2015).
Analytical Methods for Drug Quantification Another aspect of scientific research involves developing analytical methods for the quantification of HCT in pharmaceutical formulations. For instance, the use of second derivative UV spectrophotometry has been developed for the determination of HCT in tablet forms, demonstrating the method's suitability for rapid and reliable quality control (Parissi-Poulou et al., 1989).
Inclusion Complexes for Enhanced Drug Characteristics The formation of inclusion complexes, such as those between HCT and β-cyclodextrin, has been studied for its impact on drug characteristics. These complexes can alter the solubility and stability of HCT, indicating potential applications in improving drug formulations and delivery systems (Onnainty et al., 2013).
Quality Evaluation of Pharmaceutical Formulations Evaluating the quality of pharmaceutical formulations containing HCT is essential for ensuring their efficacy and safety. Studies have employed various techniques, including thermal characterization and compatibility studies, to assess the quality of HCT formulations, highlighting the importance of rigorous evaluation processes in pharmaceutical science (de Oliveira et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3D2,9+1,11+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUFKLXOESDKRF-RQWOTPKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(NC2=CC(=C(C=C2S(=O)(=O)[15NH]1)S(=O)(=O)[15NH2])Cl)[2H] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.